chemical structure and molecular weight of mirtazapine-d3 n-glucuronide
chemical structure and molecular weight of mirtazapine-d3 n-glucuronide
An In-depth Technical Guide: Mirtazapine-d3 N-Glucuronide: Chemical Structure, Properties, and Application in Quantitative Bioanalysis
Abstract
This technical guide provides a comprehensive overview of Mirtazapine-d3 N-Glucuronide, a critical stable isotope-labeled internal standard for advanced bioanalytical applications. Mirtazapine, an antidepressant medication, undergoes extensive metabolism, with N-glucuronidation being a significant pathway. The quantification of its metabolites is fundamental to pharmacokinetic and drug metabolism studies. This document details the chemical structure and physicochemical properties of Mirtazapine-d3 N-Glucuronide. It further outlines its indispensable role in enhancing the accuracy and precision of quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, underpinned by the scientific rationale for each methodological choice. This guide is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic research.
Introduction: Mirtazapine Metabolism
Mirtazapine is a tetracyclic antidepressant that enhances central noradrenergic and serotonergic activity.[1][2] Following oral administration, it is rapidly absorbed and extensively metabolized in the body.[1] Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and ensuring clinical safety and efficacy. The primary biotransformation pathways for mirtazapine are Phase I reactions, including demethylation and hydroxylation, followed by Phase II glucuronide conjugation.[1][2]
Key metabolic pathways include:
-
8-Hydroxylation: Cytochromes P450 (CYP) 2D6 and 1A2 are primarily involved in forming the 8-hydroxy metabolite.[1][2]
-
N-demethylation: CYP3A4 is the main enzyme responsible for creating N-desmethylmirtazapine (DMIR).[3]
-
N-oxidation: CYP3A4 also contributes to the formation of the N-oxide metabolite.[1]
These Phase I metabolites, along with the parent mirtazapine, can then undergo Phase II conjugation with glucuronic acid. Direct conjugation of the parent drug is also a notable pathway; specifically, the R-(-)-mirtazapine enantiomer is directly metabolized to Mirtazapine N-Glucuronide.[3] The resulting glucuronides are more water-soluble and are readily eliminated from the body, predominantly via urine.[1] The significant role of glucuronidation in mirtazapine's clearance underscores the importance of accurately quantifying these conjugated metabolites.[3][4]
The Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
The quantitative analysis of drug metabolites in complex biological matrices like plasma or urine is fraught with challenges, including matrix effects, ion suppression in the mass spectrometer, and analyte loss during sample preparation.[5][6] To overcome these issues, an internal standard (IS) is incorporated into the analytical workflow. Among the available options, stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the gold standard for quantitative LC-MS analysis.[5][7]
The core principle is stable isotope dilution, where a known amount of the SIL-IS is added to the sample at the beginning of the workflow.[5] Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical behavior during sample extraction, chromatographic elution, and ionization.[8][9] However, due to the mass difference between hydrogen and deuterium, the IS is easily distinguished from the analyte by the mass spectrometer.[5] By measuring the peak area ratio of the analyte to the IS, any variability or loss experienced by the analyte is mirrored by the IS, allowing for highly accurate and precise quantification.[5][6] This approach significantly enhances method robustness and ensures the generation of reliable, reproducible data.[5]
Mirtazapine-d3 N-Glucuronide: Chemical Properties and Synthesis
Chemical Structure
Mirtazapine-d3 N-Glucuronide is the deuterated form of the Mirtazapine N-Glucuronide metabolite. The deuterium atoms are typically placed on the N-methyl group, as this position is chemically stable and prevents isotopic exchange during analysis. The glucuronidation occurs at the tertiary amine of the pyrazino-azepine ring system, forming a quaternary ammonium glucuronide.
Synonyms: 2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-d3-pyrazino[2,1-a]pyrido[2,3-c][10]benzazepinium
Physicochemical Data
The key properties of Mirtazapine-d3 N-Glucuronide are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅D₃N₃O₆⁺ | |
| Calculated Molecular Weight | 445.5 g/mol (Average) | |
| Calculated Monoisotopic Mass | 445.2414 g/mol | |
| CAS Number | Not Available | [11] |
| CAS (Non-deuterated) | 1080533-15-8 | [11][12][] |
| Chemical Purity | Typically >98% | [8] |
| Isotopic Enrichment | Typically ≥98% | [8] |
Synthesis Outline
The synthesis of Mirtazapine-d3 N-Glucuronide is a multi-step process requiring careful planning to ensure high chemical and isotopic purity. While a specific detailed synthesis is proprietary to manufacturers, a general and logical pathway can be outlined.
The causality behind this workflow is rooted in established principles of organic and medicinal chemistry. The synthesis begins with the stable-isotope labeled parent drug, Mirtazapine-d3, which itself can be synthesized from appropriate precursors.[14][15] The subsequent key step is the conjugation reaction. Direct reaction with glucuronic acid is inefficient; therefore, an "activated" and "protected" form of the glucuronic acid is used, such as a glucuronyl bromide derivative with protecting groups on its hydroxyl and carboxyl functions. This enhances the electrophilicity of the anomeric carbon for reaction with the nucleophilic nitrogen on mirtazapine. The final deprotection step removes these protecting groups to yield the final product.
Analytical Methodology for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of mirtazapine and its metabolites in biological samples, offering unparalleled sensitivity and specificity.[16][17][18][19]
Sample Preparation Protocol
The objective of sample preparation is to remove interfering substances, such as proteins and lipids, from the biological matrix and to concentrate the analyte. Protein precipitation is a common, rapid, and effective method.
Step-by-Step Protocol for Plasma Sample Extraction:
-
Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a working solution of Mirtazapine-d3 N-Glucuronide (e.g., 100 ng/mL in methanol) to all samples except for "double blanks". This step is critical as the IS corrects for variability in all subsequent steps.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma. The acetonitrile disrupts the solvation of proteins, causing them to precipitate out of the solution.
-
Vortexing: Vortex the tubes for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). This ensures the sample is in a solvent compatible with the LC system.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Protocol
Reversed-phase chromatography is typically used to separate the analyte and IS from endogenous matrix components.
| Parameter | Typical Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 stationary phase provides good hydrophobic retention for mirtazapine metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical UHPLC. |
| Gradient | 5% B to 95% B over 3 min | A gradient ensures elution of compounds with varying polarities. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Protocol
The mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
| Parameter | Typical Value | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen atoms in the molecule are readily protonated. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition (Analyte) | m/z 443.2 → [Predicted Fragment] | Precursor ion corresponds to the non-deuterated Mirtazapine N-Glucuronide [M+H]⁺. |
| MRM Transition (IS) | m/z 446.2 → [Predicted Fragment] | Precursor ion corresponds to the Mirtazapine-d3 N-Glucuronide [M+H]⁺. |
| Collision Energy | Optimized for each transition | Energy required to induce characteristic fragmentation. |
| Dwell Time | 100 ms | Time spent acquiring data for each MRM transition. |
Note: Specific MRM transitions and collision energies must be optimized empirically for the specific mass spectrometer being used.
Conclusion
Mirtazapine-d3 N-Glucuronide is an essential tool for researchers in drug development and clinical pharmacology. Its use as a stable isotope-labeled internal standard is fundamental to the principles of robust bioanalysis.[5][7] By compensating for analytical variability, it enables the highly accurate and precise quantification of the N-glucuronide metabolite of mirtazapine in complex biological matrices. The methodologies presented in this guide, from sample preparation to LC-MS/MS analysis, provide a framework for developing and validating reliable bioanalytical assays critical for advancing our understanding of mirtazapine's pharmacokinetics and metabolism.
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